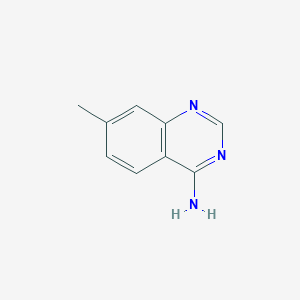

7-Methylquinazolin-4-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-methylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c1-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTMKZYCUJHQJBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=NC=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 7 Methylquinazolin 4 Amine

Established Synthetic Routes to 7-Methylquinazolin-4-amine

The synthesis of the this compound core typically involves the construction of the quinazoline (B50416) ring system from appropriately substituted precursors. These methods often rely on cyclization reactions, which are a cornerstone of heterocyclic chemistry.

Cyclization Reactions and Precursor Transformations

A common approach to synthesizing the quinazoline ring is through the cyclization of anthranilic acid derivatives. For instance, 2-amino-4-methylbenzoic acid can be reacted with a suitable one-carbon source to form the pyrimidine (B1678525) ring of the quinazoline system. Another strategy involves the use of 2-amino-4-methylbenzonitrile, which can undergo cyclization with formamide (B127407) or other reagents to yield the desired quinazoline core.

Microwave-assisted synthesis has emerged as an efficient method for preparing quinazoline derivatives. For example, 3-amino-2-methyl-quinazolin-4(3H)-ones can be synthesized from their corresponding benzoxazinones using a tandem microwave-assisted green process. mdpi.com This method offers advantages such as reduced reaction times and improved yields. mdpi.com

The following table summarizes some established precursor transformations for the synthesis of related quinazoline systems, which can be adapted for this compound.

| Precursor | Reagents and Conditions | Product | Reference |

| 2-Amino-N-benzylbenzamide, 3-ethynylphenol, tosyl azide | CuI, Et3N, MeCN | 3-Benzyl-2-(3-hydroxybenzyl)quinazolin-4(3H)-one | mdpi.com |

| Anthranilic acid, Acetic anhydride | MWI, 120-150 °C | 2-Methyl-4H-3,1-benzoxazin-4-one | researchgate.net |

| 2-Methyl-4H-3,1-benzoxazin-4-one, Hydrazine monohydrate | EtOH, MWI, 120-150 °C | 3-Amino-2-methylquinazolin-4(3H)-one | mdpi.comresearchgate.net |

| 2-Aminoacetophenone (B1585202), Formamide | BF3-Et2O, 150°C, 6h | 4-Methylquinazoline (B149083) | indexcopernicus.comjournalirjpac.com |

Novel Approaches and Optimized Protocols in Synthesis

Recent research has focused on developing more efficient and environmentally friendly synthetic methods. This includes the use of novel catalysts and one-pot procedures to streamline the synthesis of quinazoline derivatives. For example, a one-pot synthesis of quinazolin-4-ones from anthranilamide derivatives and aldehydes using p-toluenesulfonic acid as a catalyst has been reported. researchgate.net

Furthermore, optimization of reaction conditions, such as temperature, catalyst loading, and solvent, has led to significant improvements in yield and purity. The use of Lewis acids like BF3-Et2O has been shown to effectively catalyze the reaction between 2-aminoacetophenone and formamide to produce 4-methylquinazoline with high yields. indexcopernicus.comjournalirjpac.com

Transition-metal-catalyzed reactions have also become a powerful tool for quinazoline synthesis. nih.gov Copper-catalyzed reactions, for instance, have been employed for the synthesis of quinazolin-4-ones through various strategies, including the reaction of 2-arylindoles with amines. nih.govorganic-chemistry.org

Derivatization Strategies at Key Positions of the this compound Scaffold

The this compound scaffold offers several positions for chemical modification, allowing for the generation of a diverse library of compounds. The primary sites for derivatization are the 4-amino group and various positions on the quinazoline ring.

Modifications at the 4-Amino Group

The 4-amino group of this compound is a key site for introducing structural diversity. It can readily undergo reactions with a variety of electrophiles to form amides, ureas, sulfonamides, and other functional groups.

For example, reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of N-acylated derivatives. mdpi.com Similarly, treatment with isocyanates or sulfonyl chlorides yields the corresponding urea (B33335) and sulfonamide derivatives, respectively. mdpi.com These modifications can significantly impact the biological activity of the resulting compounds.

The following table provides examples of derivatization at the 4-amino position of related quinazoline structures.

| Starting Material | Reagents and Conditions | Product | Reference |

| 7-Chloro-2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-one | Sodium hydride, Iodomethane, DMF | 7-Chloro-2-((3,5-dichlorophenyl)(methyl)amino)quinazolin-4(3H)-one | mdpi.com |

| N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | 7-substituted-4-chloro-quinoline, N,N-dimethyl-ethane-1,2-diamine, 120-130°C | N'-(7-substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | nih.gov |

| 3-amino-2-methylquinazolin-4(3H)-one | Acetyl chloride, Dry toluene, reflux | N-(2-methyl-4-oxo-4H-quinazolin-3-yl)acetamide | mdpi.com |

Substitutions on the Quinazoline Ring (Positions 2, 6, 8)

The quinazoline ring itself provides opportunities for further functionalization. Positions 2, 6, and 8 are common sites for introducing substituents that can modulate the properties of the molecule.

Position 2: The 2-position can be functionalized through various methods. For instance, starting from a 2-chloroquinazoline (B1345744) intermediate, nucleophilic substitution with amines or other nucleophiles can introduce a wide range of substituents. google.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also employed to introduce aryl or heteroaryl groups at this position. nih.gov

Position 6: The 6-position can be modified using similar strategies. For example, if the starting material contains a bromine atom at the 6-position, it can serve as a handle for cross-coupling reactions to introduce diverse functionalities. nih.gov

Position 8: While less commonly modified, the 8-position can also be functionalized, often requiring specific synthetic strategies starting from appropriately substituted precursors.

Role of the 7-Methyl Group in Chemical Reactivity and Synthetic Accessibility

The 7-methyl group on the quinazoline ring is not merely a passive substituent. It can influence the electronic properties of the ring system, thereby affecting the reactivity of other positions. For instance, its electron-donating nature can influence the nucleophilicity of the nitrogen atoms in the ring and the reactivity of the 4-amino group.

From a synthetic standpoint, the presence of the 7-methyl group necessitates the use of starting materials that already contain this substituent, such as 2-amino-4-methylbenzoic acid or 2-amino-4-methylbenzonitrile. The methyl group itself is generally unreactive under the conditions used for quinazoline synthesis and derivatization, making it a stable feature of the final molecule.

Structure Activity Relationship Sar Studies of 7 Methylquinazolin 4 Amine Analogs

Influence of Substituents on Biological Potency

The biological activity of quinazolin-4-amine (B77745) derivatives is highly sensitive to the nature of the substituents attached to the quinazoline (B50416) ring system. Structure-activity relationship (SAR) studies have demonstrated that both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate potency, with the optimal choice depending on the specific biological target.

For instance, in the development of antibacterial 4(3H)-quinazolinones, small electron-withdrawing groups such as nitro, fluoro, chloro, nitrile, and alkynyl at certain positions were found to confer potent activity. acs.org Conversely, the introduction of a bulky trifluoromethyl group at the same position was not active. acs.org In some cases, electron-donating groups like methyl and ethyl were well-tolerated. acs.org This suggests a delicate balance of electronic and steric factors. In one study on dihydroquinazolin-4(1H)-one derivatives as α-amylase and α-glucosidase inhibitors, compounds bearing EWGs generally showed the best inhibitory activity. ontosight.ai However, other research has found that for certain anticancer applications, compounds with EDGs like a hydroxyl group were more potent. nih.gov

The nature of the linker connecting the quinazoline core to other moieties is also crucial. Studies have shown that replacing a thioamide linker with an amide resulted in a significant decrease in nitric oxide inhibitory potency, highlighting the importance of specific hydrogen-bonding capabilities. nih.gov Furthermore, in the pursuit of novel USP13 inhibitors, a SAR study revealed that increasing the chain length between the secondary amine and a phenyl group dramatically increased activity. nih.gov

| Substituent Type | General Influence on Potency | Example Context | Reference |

| Small Electron-Withdrawing Groups (e.g., -F, -Cl, -CN) | Often increases potency | Antibacterial 4(3H)-quinazolinones | acs.org |

| Electron-Donating Groups (e.g., -OH, -CH3) | Can increase potency | Anticancer activity | nih.gov |

| Linker Type (e.g., Thioamide vs. Amide) | Significantly alters activity | Nitric oxide inhibition | nih.gov |

| Chain Length | Can dramatically increase activity | USP13 inhibition | nih.gov |

Positional Effects of Functional Groups on Target Interactions

The position of a functional group on the quinazoline scaffold is a critical determinant of its interaction with biological targets. The spatial arrangement of substituents dictates the molecule's ability to fit into binding pockets and form key interactions such as hydrogen bonds.

Research on quinazolinamine derivatives as inhibitors of the BCRP and P-gp transporters has shown that substitutions at the para or meta positions of an attached phenyl ring are more potent than those at the ortho position. researchgate.net This suggests that the ortho position may cause steric hindrance that prevents optimal binding. Similarly, for a series of antibacterial 4(3H)-quinazolinones, meta and ortho substitutions on a phenyl ring were found to be equally active, while para substitution was generally not tolerated, indicating a specific spatial requirement within the target's binding site. nih.gov

The placement of hydrogen-bond donors and acceptors is particularly important. In one series of antibacterials, the most potent compound featured a hydrogen-bond donor one atom away from a ring and two hydrogen-bond acceptors three atoms away, demonstrating the need for precise geometry for optimal target engagement. nih.gov The importance of substituent location is further highlighted in studies where moving a nitrogen atom within the aromatic rings of quinazolinamine derivatives was investigated to understand its role as a hydrogen bond acceptor in interactions with ABC transporters. researchgate.net

These examples clearly illustrate that the biological activity of quinazolin-4-amine analogs is not just dependent on the presence of certain functional groups, but profoundly on their specific location on the molecular scaffold.

| Position | Observed Effect | Compound Class / Target | Reference |

| para or meta | More potent than ortho | Quinazolinamine / BCRP & P-gp Inhibitors | researchgate.net |

| meta or ortho | More potent than para | 4(3H)-quinazolinone / Antibacterials | nih.gov |

| C6 / C7 | Substitution plays a significant role in cytotoxicity | 4-aminoquinazoline / Anticancer | nih.gov |

| C6 / C7 | Tuning substitutions leads to changes in potency and selectivity | Quinazoline / RIPK2 & RIPK3 Kinases | nih.gov |

Specific Insights from 7-Methyl Substitution on SAR Profiles

The substitution at the C7 position of the quinazoline ring is a key modulator of biological activity, and the presence of a methyl group at this position has specific and significant implications for the molecule's SAR profile. Unlike electron-withdrawing groups like chloro, which are often used at this position, the small, electron-donating methyl group can offer distinct advantages depending on the therapeutic target.

In the development of gefitinib (B1684475) analogues as anticancer agents, it was found that compounds featuring a methyl or ethyl group at the C7 position exhibited good pan-receptor tyrosine kinase (RTK) inhibitor activity and had enhanced capabilities for inducing apoptosis. nih.gov This demonstrates that a small alkyl group at C7 is not merely a passive substituent but can actively contribute to potent and desirable biological outcomes.

Further research has reinforced the importance of substitutions at both the C6 and C7 positions for tuning the potency and selectivity of kinase inhibitors. A study focused on designing RIPK2 and RIPK3 kinase inhibitors found that modifying substituents at these positions on the quinazoline scaffold was a viable strategy for altering the compounds' activity profiles. nih.gov This suggests that the C7 position is a critical "hotspot" for molecular modification.

Contrasting with the 7-methyl group, other studies have highlighted the efficacy of a 7-chloro substituent in different contexts. For example, a 7-chloro-quinazolinone derivative showed significant analgesic activity, while another was a potent diuretic and antihypertensive agent. researchgate.nettandfonline.com This comparison underscores that the choice between a small, electron-donating group like methyl and a halogen like chlorine at the C7 position is a critical decision in the design of quinazoline-based agents, allowing for the fine-tuning of the molecule for specific targets, such as kinases versus other enzymes or receptors.

Rational Design Principles for Enhanced Activity based on SAR Data

Based on the accumulated SAR data, several rational design principles can be formulated to guide the development of more potent 7-methylquinazolin-4-amine analogs and related quinazoline derivatives.

Optimize C7 Substitution Based on Target Class: The C7 position is a critical control point for biological activity. For kinase inhibition, particularly RTKs, introducing a small, electron-donating alkyl group like methyl is a promising strategy to enhance potency and pro-apoptotic effects. nih.gov For other targets, such as those in inflammatory or cardiovascular pathways, an electron-withdrawing group like chlorine may be more effective. nih.govtandfonline.com

Strategic Placement of Substituents on Appended Rings: When the quinazoline core is attached to other aromatic rings (e.g., an anilino group at C4), the substitution pattern on that ring is crucial. Generally, meta and para positions are favored over the ortho position to avoid steric clashes and ensure optimal interaction with the target protein. researchgate.netnih.gov

Incorporate and Position Hydrogen-Bonding Moieties: The potency of analogs can be significantly enhanced by the precise placement of hydrogen-bond donors and acceptors. Linkers, such as amides or thioamides, and substituents should be designed to form specific hydrogen bonds within the target's active site. The spatial relationship between these groups and the core scaffold must be rigorously optimized. nih.govnih.gov

By applying these principles, medicinal chemists can more effectively navigate the chemical space around the this compound scaffold to design next-generation inhibitors with enhanced potency, improved selectivity, and better drug-like properties.

Mechanistic Investigations of Biological Activities in Preclinical Models

Antiproliferative and Apoptosis-Inducing Mechanisms

Derivatives of the quinazoline (B50416) scaffold have been the subject of extensive preclinical research to elucidate their mechanisms of anticancer activity. These investigations have revealed that their biological effects are often multifaceted, involving the direct inhibition of cancer cell growth, modulation of the cell cycle, and the induction of programmed cell death, or apoptosis.

The antiproliferative activity of quinazoline derivatives has been demonstrated across a wide range of human cancer cell lines. These compounds often exhibit potent growth-inhibitory effects, with efficacy observed at nanomolar to micromolar concentrations.

One notable derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has shown extremely high antiproliferative activity. nih.govresearchgate.net In the National Cancer Institute's 60-cell line panel, it displayed GI50 (concentration for 50% growth inhibition) values in the low to sub-nanomolar range (as low as 10⁻¹⁰ M). nih.govresearchgate.net Specifically, its GI50 value was reported to be between 1.9 and 3.2 nM in certain studies. researchgate.netnih.govacs.org

Other series of quinazolin-4(3H)-one derivatives have also shown significant cytotoxicity. nih.gov For instance, certain quinazolinone hydrazides exhibited IC50 values ranging from 0.20 to 0.84 µM against the MCF-7 breast cancer cell line. nih.gov In another study, a series of 4-aminoquinazoline derivatives were evaluated against six different cancer cell lines, including HCT-116 (colon), MDA-MB-231 (breast), and A549 (lung), with the most potent compound, designated 6b, showing strong antiproliferative activity. nih.gov Similarly, novel 6-arylureido-4-anilinoquinazoline derivatives demonstrated promising antiproliferative effects against A549, HT-29 (colon), and MCF-7 cell lines, with a lead compound (7i) showing IC50 values of 2.25, 1.72, and 2.81 μM, respectively. frontiersin.org

The following table summarizes the growth inhibition data for selected quinazoline derivatives in various cancer cell lines.

Table 1: Cellular Growth Inhibition of Selected Quinazoline Derivatives

| Compound Name/Series | Cell Line(s) | Activity Metric | Reported Value (µM) |

|---|---|---|---|

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Multiple | GI50 | 0.0019 - 0.0032 |

| Quinazolin-4(3H)-one hydrazides | MCF-7 | IC50 | 0.20 - 0.84 |

| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | A549 | IC50 | 2.25 |

| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | HT-29 | IC50 | 1.72 |

| Compound 7i (6-arylureido-4-anilinoquinazoline derivative) | MCF-7 | IC50 | 2.81 |

| Quinazoline Schiff base 1 | MCF-7 | IC50 | 6.246 |

Data sourced from multiple studies. nih.govacs.orgnih.govfrontiersin.orgnih.gov Values are representative examples.

Beyond simply halting growth, quinazoline derivatives actively induce cell death. Mechanistic studies show they can disrupt the normal progression of the cell cycle and trigger apoptosis through various signaling pathways.

A common finding is the ability of these compounds to cause cell cycle arrest at the G2/M phase, which is the transition phase between growth and mitosis. researchgate.netnih.govacs.org This arrest prevents cancer cells from dividing and proliferating. The disruption of microtubules, a key cellular component for mitosis, is a primary cause of this G2/M arrest. researchgate.netnih.gov For example, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one was shown to induce G2/M phase arrest in cancer cells. nih.govacs.org Other derivatives have been found to cause G1 phase arrest by inhibiting the PI3K signaling pathway. nih.gov

Following cell cycle arrest, these compounds often induce apoptosis. nih.gov Studies have shown that treatment with certain 4-aminoquinazoline derivatives leads to apoptosis via a mitochondrial-dependent pathway. nih.gov This is characterized by the perturbation of the mitochondrial membrane potential and the release of cytochrome c. nih.gov The activation of caspases, which are key executioner proteins in the apoptotic cascade, is a frequent observation. nih.govnih.gov Specifically, the activation of caspases-3/7, -8, and -9 has been documented in MCF-7 cells treated with quinazoline Schiff bases, indicating that both intrinsic (mitochondrial) and extrinsic apoptotic pathways can be triggered. nih.govresearchgate.net

A significant mechanism underlying the antiproliferative and pro-apoptotic effects of many quinazoline derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. researchgate.netnih.gov Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. nih.govnih.gov

These compounds often act as microtubule destabilizing agents by binding to tubulin at the colchicine (B1669291) binding site, which is located on the β-tubulin subunit at the interface with the α-tubulin subunit. nih.govacs.orgnih.gov By occupying this site, the compounds prevent the tubulin heterodimers from polymerizing into microtubules, leading to a collapse of the microtubule network, G2/M cell cycle arrest, and subsequent apoptosis. researchgate.netnih.govacs.orgmdpi.com

Research on 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one found it to be a potent inhibitor of tubulin assembly, with an IC50 value of 0.77 μM. researchgate.netnih.govacs.org This compound also showed substantial inhibition of colchicine binding to tubulin (99% inhibition at a 5 μM concentration), confirming its interaction at the colchicine site. researchgate.netnih.govacs.org Molecular modeling studies suggest that the quinazoline ring is a key feature for anchoring the ligand in the colchicine-binding pocket. nih.gov

Enzyme and Receptor Modulation Studies

In addition to disrupting cytoskeletal structures, quinazoline-based compounds are widely recognized for their ability to modulate the activity of key enzymes and receptors that are critical for cancer cell survival and proliferation.

The 4-aminoquinazoline scaffold is a well-established pharmacophore for developing potent kinase inhibitors. nih.gov These derivatives can target several receptor tyrosine kinases that are often overactive in various cancers, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.govnih.gov

Derivatives have been designed as ATP-competitive inhibitors, binding to the kinase domain and blocking the signaling pathways that drive cell proliferation. nih.gov For example, a series of quinazolin-4(3H)-one derivatives were shown to be multi-targeted tyrosine kinase inhibitors, displaying potent inhibitory activity against EGFR, HER2, VEGFR2, and CDK2. nih.gov In one study, compound 3i showed excellent inhibitory activity against HER2 (IC50 = 0.079 µM), similar to the control drug lapatinib. nih.gov Another compound, 7i, was found to be a highly specific and potent EGFR inhibitor with an IC50 of 17.32 nM. frontiersin.org

Furthermore, 4-aminoquinazoline derivatives have been developed as selective inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is crucial for cell survival and proliferation. nih.gov Compound 6b was identified as a selective PI3Kα inhibitor with an IC50 of 13.6 nM, effectively blocking the PI3K/Akt signaling pathway. nih.gov

The table below presents the kinase inhibitory activity of several quinazoline derivatives.

Table 2: Kinase Inhibition Profile of Selected Quinazoline Derivatives

| Compound/Series | Target Kinase | Activity Metric | Reported Value (µM) |

|---|---|---|---|

| Compound 2i | CDK2 | IC50 | 0.173 |

| Compound 3i | HER2 | IC50 | 0.079 |

| Compound 2i | EGFR | IC50 | 0.091 |

| Compound 3i | VEGFR2 | IC50 | 0.124 |

| Compound 6b | PI3Kα | IC50 | 0.0136 |

| Compound 7i | EGFR | IC50 | 0.0173 |

| ZD6474 | KDR (VEGFR2) | IC50 | 0.04 |

Data sourced from multiple studies. nih.govnih.govfrontiersin.orgnih.gov Values are representative examples.

The quinazoline core structure bears a resemblance to folic acid, making it an attractive scaffold for designing inhibitors of dihydrofolate reductase (DHFR). researchgate.net DHFR is a critical enzyme in the synthesis of nucleotides, and its inhibition starves rapidly dividing cancer cells of the building blocks needed for DNA replication. wikipedia.orgmdpi.com

A number of quinazoline derivatives have been designed as classical antifolates to mimic methotrexate, a well-known DHFR inhibitor. nih.gov In one study, new quinazoline analogs were synthesized and evaluated for their ability to inhibit mammalian DHFR. nih.gov The most active compounds, designated 28, 30, and 31, showed potent DHFR inhibition with IC50 values of 0.5, 0.4, and 0.4 μM, respectively. nih.gov However, for some compounds in this series, potent antitumor activity did not correlate with strong DHFR inhibition, suggesting that they may act through other mechanisms. nih.gov This highlights the polypharmacology often associated with the quinazoline scaffold.

Table of Mentioned Compounds

| Compound Name |

|---|

| 7-Methylquinazolin-4-amine |

| 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one |

| Quinazolin-4(3H)-one |

| 4-aminoquinazoline |

| 6-arylureido-4-anilinoquinazoline |

| Quinazoline Schiff base |

| N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine |

| Lapatinib |

| Methotrexate |

| ZD6474 (Vandetanib) |

| Erlotinib |

| Gefitinib (B1684475) |

| Colchicine |

| Doxorubicin |

| Imatinib |

| Osimertinib |

| Afatinib |

| Dacomitinib |

| EAI045 |

| Combretastatin A-4 |

| Verubulin |

| Methasquin |

| Chlorasquin |

| 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine |

Receptor Binding Affinity and Ligand-Target Interactions

The biological effects of quinazoline derivatives are often initiated by their binding to specific molecular targets. Investigations into the receptor binding affinity and ligand-target interactions of this class of compounds have revealed several potential mechanisms of action.

Quinazolinone derivatives have been identified as ligands for various receptors, including serotonin (B10506) receptors. A study on a library of quinazolinone compounds demonstrated that many exhibit significant binding affinity for the 5-HT7 receptor, with some compounds displaying IC50 values below 100 nM. nih.gov The compound with the highest affinity had an IC50 value of 12 nM. nih.gov This suggests that certain quinazoline derivatives may exert their pharmacological effects through modulation of the serotonergic system.

In the context of antimicrobial activity, molecular docking studies have provided insights into potential bacterial targets. For some 2,3-disubstituted quinazolinone derivatives, the enoyl-acyl carrier protein reductase, a key enzyme in bacterial fatty acid synthesis, has been identified as a potential binding site. researchgate.net The predicted binding affinity was noted to be higher for derivatives with increased hydrophobic interactions within the binding site of the enzyme. researchgate.net Furthermore, other quinazolinone derivatives have been found to inhibit penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant Staphylococcus aureus (MRSA), which is a crucial mechanism for overcoming antibiotic resistance. nih.gov

In cancer research, certain quinazolinamine derivatives have been shown to inhibit the function of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP). nih.gov These transporters are responsible for the efflux of chemotherapy drugs from cancer cells, leading to multidrug resistance. By binding to and inhibiting these transporters, quinazolinamine derivatives can increase the intracellular concentration of anticancer drugs. nih.gov

Antimicrobial Activity and Spectrum of Action

Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing both antibacterial and antifungal effects. These properties are highly dependent on the specific substitutions on the quinazoline core.

Antibacterial Efficacy Against Bacterial Strains

Numerous studies have highlighted the potential of quinazolinone derivatives as antibacterial agents against a range of pathogenic bacteria. The antibacterial efficacy is often quantified by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

Derivatives of 2,3-disubstituted quinazolinone have shown activity against both Gram-positive and Gram-negative bacteria. For instance, certain synthesized compounds exhibited MIC values ranging from 6.25 to 100 µg/mL against Mycobacterium tuberculosis. researchgate.net Some derivatives also displayed significant activity against Staphylococcus albus and Streptococcus pyogenes. researchgate.net In another study, novel quinazolinone derivatives showed better activity than the standard drug lincomycin (B1675468) against Staphylococcus aureus at higher concentrations. researchgate.net

The following table summarizes the antibacterial activity of various quinazolinone derivatives against different bacterial strains, as reported in preclinical studies.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| 2,3-disubstituted quinazolinone | Mycobacterium tuberculosis | 6.25 - 100 | researchgate.net |

| 2,3-disubstituted quinazolinone | Staphylococcus albus | Not specified | researchgate.net |

| 2,3-disubstituted quinazolinone | Streptococcus pyogenes | Not specified | researchgate.net |

| Novel quinazolinones | Staphylococcus aureus | Not specified | researchgate.net |

| 4(3H)-Quinazolinone derivatives | Staphylococcus aureus ATCC 29213 | 2 - >16 | nih.gov |

| Substituted arylidene-based quinazolin-4(3H)-one | Staphylococcus aureus | 1.95 | nih.gov |

It is important to note that the antibacterial activity is highly influenced by the nature and position of substituents on the quinazoline ring. For example, structure-activity relationship studies have indicated that substitutions at positions 2 and 3, the presence of a halogen atom at positions 6 and 8, and an amine or substituted amine at position 4 can enhance antimicrobial activity. nih.gov

Antifungal Properties and Mechanisms

In addition to their antibacterial effects, quinazoline derivatives have also been investigated for their antifungal properties. These compounds have shown activity against a variety of fungal pathogens, including yeasts and molds.

Several studies have reported the antifungal potential of this chemical class. For example, a series of quinazolinone derivatives were evaluated for their activity, with some compounds being identified as highly potent antifungal agents. mdpi.com Another study found that a synthesized N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide showed strong antifungal activity against Fusarium moniliforme, comparable to the standard drug griseofulvin. mdpi.com Furthermore, some quinazoline derivatives have demonstrated strong antifungal activity against various Candida species, with some being more potent than the standard drug fluconazole. mdpi.comacs.org

Mechanistic studies have begun to unravel how these compounds exert their antifungal effects. One novel mechanism involves the inhibition of fungal group II intron splicing. acs.org These introns are essential for the expression of certain mitochondrial genes in fungi, and their inhibition can lead to fungal cell death. acs.org Other proposed mechanisms include the dual inhibition of CYP51 and histone deacetylase (HDAC), which are crucial enzymes for fungal cell membrane integrity and gene regulation, respectively. acs.org The table below presents the minimum inhibitory concentration (MIC) values of representative quinazoline derivatives against various fungal strains.

| Compound Type | Fungal Strain | MIC (µg/mL) | Reference |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Not specified | mdpi.com |

| Quinazoline derivative | Candida albicans | 4 | acs.org |

| Quinazoline derivative | Candida glabrata | 2 | acs.org |

| Quinazoline derivative | Candida krusei | 2 | acs.org |

| Quinazoline derivative | Candida tropicalis | 4 | acs.org |

| Substituted arylidene-based quinazolin-4(3H)-one | Candida albicans | 3.90 | nih.gov |

| Substituted arylidene-based quinazolin-4(3H)-one | Aspergillus niger | 3.90 | nih.gov |

| Substituted arylidene-based quinazolin-4(3H)-one | Rhizopus nigricans | 3.90 | nih.gov |

| Pyrazol-quinazolinone compounds | Various plant pathogenic fungi | Not specified | mdpi.com |

Anti-inflammatory and Analgesic Research in Animal Models

The anti-inflammatory and analgesic potential of quinazoline derivatives has been extensively evaluated in various animal models. These studies provide crucial preclinical data on the efficacy of these compounds in mitigating inflammation and pain.

A common model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rats. Carrageenan injection induces a local inflammatory response characterized by swelling, which can be measured over time. Several studies have shown that administration of quinazolinone derivatives can significantly reduce paw edema in a dose-dependent manner. researchgate.netresearchgate.net For instance, some novel quinazolinones administered orally at different doses reduced paw edema significantly. researchgate.net The anti-inflammatory effect is often compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). The development of edema in this model is biphasic, with an early phase mediated by histamine (B1213489) and serotonin, and a later phase involving prostaglandins (B1171923) and other inflammatory mediators. mdpi.comfrontiersin.orgnih.gov

Analgesic activity is frequently assessed using the acetic acid-induced writhing test in mice. nih.govresearchgate.netyoutube.comsaspublishers.complos.org Intraperitoneal injection of acetic acid induces a painful stimulus that causes characteristic stretching and writhing movements. The analgesic effect of a compound is determined by its ability to reduce the number of writhes. Studies have shown that various quinazolinone derivatives can significantly inhibit acetic acid-induced writhing, indicating peripheral analgesic activity. researchgate.netplos.org

The table below summarizes the anti-inflammatory and analgesic effects of different quinazolinone derivatives in preclinical animal models.

| Compound Type | Animal Model | Effect | Reference |

| Novel quinazolinones | Carrageenan-induced paw edema (rats) | Significant reduction in paw edema | researchgate.net |

| 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-ones | Carrageenan-induced paw edema (rats) | Moderate to peak reduction in inflammation | researchgate.net |

| 7-chloro-2-methyl-quinazolin-4(3H)-one derivative | Acetic acid-induced writhing (mice) | Significant analgesic activity | researchgate.net |

| Gelsolin (for comparison) | Acetic acid-induced writhing (mice) | Significant reduction in writhing | plos.org |

These preclinical findings underscore the potential of the quinazoline scaffold as a basis for the development of new anti-inflammatory and analgesic agents.

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the binding mechanism of potential drug candidates and in screening virtual libraries to identify new inhibitors. For quinazoline (B50416) derivatives, molecular docking has been extensively applied to elucidate their interactions with various biological targets.

Research on quinazoline derivatives has demonstrated their potential as inhibitors for several key protein targets. For instance, docking studies on 2-aminoquinazolines have been used to understand their binding affinity for the A2A adenosine (B11128) receptor. mdpi.com These simulations revealed that the aminoquinazoline ring can shift within the binding site, affecting the hydrogen bonding network and influencing affinity. mdpi.com In other studies, derivatives of the quinazolin-4(3H)-one core have been docked against enzymes like dihydrofolate reductase (DHFR), where interactions such as π-stacking with phenylalanine residues (F32, F35) and hydrogen bonds are crucial for inhibitory activity. nih.gov

Similarly, docking analyses of quinazolin-4(3H)-one derivatives with cyclin-dependent kinase 2 (CDK2), HER2, and EGFR kinases have identified critical interactions. nih.gov For CDK2, conventional hydrogen bonds with residues like Asp86 and pi-pi stacking with His84 were observed. nih.gov When targeting EGFR, interactions with the DFG motif residue Asp855 were found to be essential for inhibition. nih.gov These studies underscore the ability of the quinazoline scaffold to form stable complexes with diverse protein targets.

The insights from these simulations are critical for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities and guide the synthesis of more potent and selective compounds. mdpi.comnih.gov For 7-Methylquinazolin-4-amine, molecular docking would be employed to predict its binding modes within the active sites of relevant cancer-related kinases or other therapeutic targets, providing a foundation for its development as a targeted inhibitor.

Table 1: Examples of Molecular Docking Studies on Quinazoline Derivatives

| Compound Class | Target Protein | Key Interactions/Findings | Reference |

|---|---|---|---|

| 4-(Furan-2-yl)quinazolin-2-amine derivatives | A2A Adenosine Receptor | Shifting of the aminoquinazoline ring affects hydrogen bonding network. | mdpi.com |

| 6-Iodo-2-methylquinazolin-4-(3H)-one derivatives | Dihydrofolate Reductase (DHFR) | π-stacking with F32 and F35; hydrogen bonds with R71. | nih.gov |

| Quinazolin-4(3H)-one derivatives | CDK2 Kinase | Conventional hydrogen bond with Asp86; pi-pi stacking with His84. | nih.gov |

| Quinazolin-4(3H)-one derivatives | EGFR Kinase | Interaction with DFG motif residue Asp855. | nih.gov |

| Quinazoline-2,4,6-triamine derivatives | EGFR Tyrosine Kinase | Hydrogen bond formation with Met 769; Π-Π stacking with Phe 699. | nih.gov |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. These methods provide insights into properties such as molecular orbital energies (HOMO and LUMO), electron density distribution, and reactivity descriptors. For quinazoline derivatives, DFT studies have been instrumental in correlating electronic properties with biological activity.

DFT calculations have been used to optimize the ground-state geometries of novel quinazolinone Schiff base derivatives. mui.ac.irresearchgate.net From these optimized structures, various quantum chemical parameters are calculated, including the HOMO-LUMO energy gap (Egap), ionization potential, electron affinity, electronegativity (χ), and dipole moment. mui.ac.ir The HOMO-LUMO gap is a crucial parameter, as a smaller gap suggests higher reactivity and the possibility of intramolecular charge transfer, which can be important for biological interactions. mui.ac.ir

For example, in a series of quinazolinone derivatives, the compound with the highest electrophilicity and largest dipole moment was predicted to have a greater ability to interact with its biological target, which correlated with its observed cytotoxic activity. mui.ac.ir Similarly, DFT studies on 2-pentylquinazolin-4(3H)-one derivatives showed that the potency of compounds increased with the presence of electron-donating groups, a finding consistent with the DFT calculations. researchgate.net These studies highlight how electronic parameters derived from DFT can rationalize structure-activity relationships and guide the design of molecules with enhanced biological functions. For this compound, DFT calculations would allow for a detailed analysis of its electronic properties, helping to predict its reactivity and potential interaction points for receptor binding.

Table 2: Quantum Chemical Parameters Calculated for Quinazolinone Derivatives using DFT

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (Egap) (eV) | Dipole Moment (Debye) | Application | Reference |

|---|---|---|---|---|---|---|

| Quinazolinone Schiff Base 4a | -8.78 | -4.98 | 3.80 | 3.51 | Cytotoxicity Studies | mui.ac.ir |

| Quinazolinone Schiff Base 4b | -8.93 | -5.20 | 3.73 | 4.67 | Cytotoxicity Studies | mui.ac.ir |

| Quinazolinone Schiff Base 4e | -9.21 | -5.73 | 3.48 | 8.82 | Cytotoxicity Studies | mui.ac.ir |

Note: Data is illustrative based on representative compounds from the literature.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of ligands and the stability of ligand-protein complexes over time. This technique is crucial for validating docking poses and understanding the detailed dynamics of binding events.

For quinazoline-based inhibitors, MD simulations have been used to assess the stability of their binding to various protein targets. nih.gov In a study of quinazoline-2,4,6-triamine derivatives as EGFR inhibitors, MD simulations were performed using GROMACS with the Amber force field. nih.gov The simulations confirmed that the key hydrogen bond with the Met 769 residue was maintained with high occupancy, indicating a stable interaction. nih.gov The root mean square deviation (RMSD) of the protein-ligand complex is often monitored during the simulation to assess its stability; low and stable RMSD values suggest a stable binding mode. cnr.it

MD simulations have also been applied to study 4-oxyquinazoline HDAC6 inhibitors. nih.gov These simulations revealed that key residues like Ser531 and His574 play a vital role in the binding process. nih.gov Furthermore, analysis of protein-ligand interactions throughout the simulation can highlight the most persistent contacts, offering a more accurate picture of the binding mechanism than static docking poses alone. cnr.it For this compound, MD simulations would be invaluable for confirming the stability of its docked poses, exploring its conformational landscape within a binding pocket, and calculating binding free energies to more accurately predict its affinity for a target.

In Silico ADMET Prediction for Lead Compound Optimization

The process of lead optimization in drug discovery involves refining a compound's structure to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.com A critical part of this process is the evaluation of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. In silico ADMET prediction tools have become indispensable for flagging potential liabilities early in the drug discovery pipeline, saving time and resources. patsnap.comresearchgate.net

Various online tools and software packages, such as pkCSM and ADMET Predictor, are used to calculate a wide range of pharmacokinetic and toxicity endpoints. nih.govjapsonline.com For quinazoline derivatives, these tools have been used to predict properties like water solubility, intestinal absorption, blood-brain barrier permeability, and potential for hepatotoxicity or mutagenicity. researchgate.netnih.govresearchgate.net

For example, in a study of pyrazolylaminoquinazoline derivatives, in silico tools were used to screen for compounds with low toxicity. researchgate.netjapsonline.com The predictions helped identify derivatives that were active against the target (FGFR) but were predicted to have no carcinogenic or hepatotoxic effects. researchgate.netjapsonline.com Similarly, ADMET predictions for quinazoline-Schiff base conjugates were performed to evaluate their pharmacokinetic profiles as potential COVID-19 therapeutics. nih.gov This early-stage computational screening is vital for lead optimization, ensuring that only compounds with promising drug-like properties are advanced to more resource-intensive experimental testing. patsnap.com For this compound, a comprehensive in silico ADMET analysis would be a crucial first step in evaluating its potential as a drug candidate, guiding structural modifications to optimize its pharmacokinetic profile.

Table 3: Common In Silico ADMET Properties Predicted for Lead Optimization

| Property Class | Specific Parameter | Importance in Drug Discovery |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of a drug absorbed through the human gut. |

| Caco-2 Permeability | An in vitro model for predicting intestinal absorption of drugs. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Determines if a compound can cross into the central nervous system. |

| Plasma Protein Binding | Affects the free concentration of the drug available to act on the target. | |

| Metabolism | CYP450 Substrate/Inhibitor | Predicts interaction with key drug-metabolizing enzymes. |

| Excretion | Total Clearance | Indicates the rate at which a drug is removed from the body. |

| Toxicity | AMES Mutagenicity | Predicts the potential of a compound to be mutagenic. |

| Hepatotoxicity | Predicts the potential for drug-induced liver injury. |

Advanced Spectroscopic and Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Complex Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural elucidation of organic molecules, including derivatives of 7-Methylquinazolin-4-amine. Both ¹H and ¹³C NMR provide critical information about the molecular framework, connectivity, and stereochemistry of these compounds. researchgate.net

In the ¹H NMR spectra of quinazoline (B50416) derivatives, the chemical shifts (δ) of protons provide insights into their local electronic environment. For instance, aromatic protons on the quinazoline ring system typically resonate in the downfield region, influenced by the ring currents and the electronic nature of the substituents. The methyl group protons at the C7 position of this compound would exhibit a characteristic singlet in the aliphatic region of the spectrum. The protons of the amine group at C4 can present as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinazoline ring are indicative of their hybridization and proximity to electron-withdrawing or electron-donating groups. For example, the carbon atom of the methyl group (C7-CH₃) would appear at a characteristic upfield chemical shift. The quaternary carbons of the quinazoline core can be identified by their lack of signal in DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

The following table provides representative, though not specific to this compound, ¹H and ¹³C NMR data for analogous quinazolinone structures to illustrate the typical chemical shift ranges observed for this class of compounds.

| Proton (¹H) | Typical Chemical Shift (δ, ppm) | Carbon (¹³C) | Typical Chemical Shift (δ, ppm) |

| Aromatic-H | 7.0 - 8.5 | Aromatic C-H | 115 - 135 |

| NH₂ | Variable (broad) | Aromatic C (quaternary) | 140 - 165 |

| CH₃ | ~2.4 | CH₃ | ~21 |

Mass Spectrometry (MS) Techniques in Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. researchgate.net In the context of this compound research, MS is indispensable for confirming the identity of synthesized products and for monitoring the progress of chemical reactions.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound with a high degree of confidence. mdpi.comresearchgate.net This is crucial for confirming that the desired chemical transformation has occurred and that the product has the expected atomic composition.

The fragmentation patterns observed in the mass spectrum provide valuable structural information. For amines, a common fragmentation pathway is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.eduwhitman.edulibretexts.org In the case of this compound, the molecular ion peak (M⁺) would be observed, and its odd molecular weight would be indicative of the presence of a nitrogen atom, according to the nitrogen rule. whitman.edu Fragmentation might involve the loss of small neutral molecules or radicals, providing clues about the substituents on the quinazoline ring. For aromatic amines, the molecular ion peak is typically intense due to the stability of the aromatic system. libretexts.orgwhitman.edu

The following table outlines the expected mass spectral data for the parent compound, this compound.

| Technique | Expected Observation | Information Gained |

| High-Resolution MS (HRMS) | Accurate m/z for [M+H]⁺ | Elemental Formula Confirmation |

| Electron Ionization (EI-MS) | Molecular ion peak (M⁺) | Molecular Weight Determination |

| Characteristic fragment ions | Structural Information |

Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. ijpcbs.comlibretexts.orgyoutube.comlibretexts.orgmasterorganicchemistry.com The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups.

In the analysis of this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group (-NH₂) at the C4 position are expected to appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. libretexts.orgyoutube.com The C-H stretching vibrations of the methyl group and the aromatic ring will be observed around 2850-3100 cm⁻¹. libretexts.org The C=N and C=C stretching vibrations within the quinazoline ring system typically appear in the 1650-1450 cm⁻¹ region. researchgate.net

IR spectroscopy is also a valuable tool for monitoring the progress of a chemical reaction. For example, in the synthesis of a derivative of this compound, the disappearance of the characteristic absorption band of a starting material's functional group and the appearance of a new band corresponding to the functional group in the product can indicate that the reaction is proceeding as expected.

The following table summarizes the characteristic IR absorption frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |

| Amine (N-H) | Stretch | 3300 - 3500 (sharp) |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Quinazoline Ring (C=N, C=C) | Stretch | 1450 - 1650 |

Chromatographic Methods (HPLC, LC-MS, UPLC) for Purity and Mixture Analysis in Research

Chromatographic techniques are essential for the separation, identification, and quantification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are routinely used in the research of this compound and its derivatives to assess the purity of synthesized compounds and to analyze complex reaction mixtures. nih.govnih.govresearchgate.net

HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. By using a suitable column and mobile phase, it is possible to separate this compound from its starting materials, by-products, and other impurities. The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. A UV detector is commonly used to detect the compound as it elutes from the column. The purity of a sample can be determined by integrating the area of the peak corresponding to the desired compound and comparing it to the total area of all peaks in the chromatogram.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov This hyphenated technique allows for the simultaneous separation and mass analysis of the components of a mixture. As the compounds elute from the LC column, they are introduced into the mass spectrometer, which provides molecular weight and structural information for each component. This is particularly useful for identifying unknown impurities in a sample.

UPLC is a more recent development that utilizes smaller particle size columns to achieve higher resolution, faster separations, and increased sensitivity compared to traditional HPLC. nih.gov This can be advantageous when analyzing complex mixtures or when high-throughput analysis is required.

The following table provides a general overview of the application of these chromatographic methods in the analysis of this compound.

| Technique | Principle | Application in Research |

| HPLC | Separation based on differential partitioning | Purity assessment, quantification |

| LC-MS | LC separation coupled with MS detection | Impurity profiling, identification of unknowns |

| UPLC | High-resolution separation with smaller particles | High-throughput analysis, complex mixture separation |

Applications and Emerging Research Directions for 7 Methylquinazolin 4 Amine

Role as a Chemical Probe in Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific protein or biological target within a complex system. This interaction allows researchers to study the target's function and its role in cellular pathways. While 7-Methylquinazolin-4-amine itself is more commonly recognized as a scaffold for drug development, its inherent ability to be modified makes its derivatives suitable for use as chemical probes.

The core quinazoline (B50416) structure is known to interact with various biological targets, including enzymes like kinases and structural proteins like tubulin. For a derivative of this compound to function as an effective chemical probe, it would typically be modified to include features such as a fluorescent tag or a reactive group for covalent labeling, allowing for the visualization and identification of its binding partners. Although specific studies detailing this compound as a standalone probe are not prominent, its derivatives are implicitly used in this capacity during early-stage drug discovery to validate biological targets. For instance, when a new derivative shows high potency against a specific cancer cell line, it acts as a probe to investigate the underlying mechanism of action, such as the inhibition of tubulin polymerization. nih.govresearchgate.net

Scaffold for Lead Optimization in Drug Discovery Initiatives

The this compound structure is a classic example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets with high affinity. This versatility makes it an excellent starting point for lead optimization campaigns, where an initial compound (a "lead") is systematically modified to enhance its potency, selectivity, and pharmacokinetic properties. nih.gov

Research has extensively used the 4-aminoquinazoline core to develop potent inhibitors for various therapeutic targets, particularly in oncology. researchgate.net A key strategy in optimizing leads based on this scaffold is "scaffold hopping," where parts of the molecule are replaced with structurally different but functionally similar groups to discover novel compounds with improved drug-like properties. nih.govresearchgate.net

A notable example involves the optimization of a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, which shares the core quinazoline structure. nih.govresearchgate.net In this research, modifications to the quinazoline ring system led to the discovery of new derivatives with extremely high antiproliferative activity. nih.gov These studies demonstrated that even small changes to substituents on the quinazoline B-ring can be tolerated, providing a "modifiable chemical space" for fine-tuning properties like aqueous solubility without sacrificing potency. nih.gov

Table 1: Lead Optimization of Quinazoline-Based Tubulin Inhibitors

| Compound/Derivative | Key Structural Feature | Biological Activity Finding | Reference |

|---|---|---|---|

| Lead Compound 2a | 7-methoxy-4-(2-methylquinazolin-4-yl) moiety | Potent anticancer lead with high antiproliferative activity (sub-nanomolar GI50 values). researchgate.net | nih.govresearchgate.net |

| Derivative 13d | Result of scaffold hopping from lead 2a | Exhibited high antitumor activity (GI50 value of 4.6-9.6 nM) and better aqueous solubility than the original lead. nih.gov | nih.gov |

| General 4-Aminoquinazolines | Core 4-aminoquinazoline scaffold | Serves as a framework for developing novel anticancer agents, with some derivatives showing higher activity than doxorubicin. researchgate.net | researchgate.net |

| Quinazoline Derivatives (AK series) | Optimized quinazoline scaffold | Designed as multi-targeting agents for Alzheimer's disease, inhibiting both hAChE and hBACE-1 enzymes. nih.gov | nih.gov |

These findings underscore the value of the this compound scaffold as a foundational element for generating diverse libraries of compounds in the pursuit of new and more effective drugs. nih.govnih.govresearchgate.net

Integration into Hybrid Molecules for Multi-Targeted Approaches

A modern strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophores (active molecular fragments) into a single chemical entity. The goal is to develop a drug that can modulate multiple biological targets simultaneously, a particularly valuable approach for complex diseases like cancer or neurodegenerative disorders. nih.gov

The this compound scaffold is an ideal candidate for integration into such hybrids due to its established biological activity. researchgate.net While direct examples involving the 7-methyl variant are emerging, the principle is well-demonstrated with closely related structures. For instance, researchers have successfully synthesized hybrid compounds by combining a 7-chloro-4-aminoquinoline nucleus (structurally similar to the quinazoline core) with a substituted 2-pyrazoline (B94618) moiety. nih.gov This work resulted in new molecules that possessed both significant antiproliferative and antifungal activities, demonstrating the potential of a multi-targeted approach. nih.gov

This strategy offers several advantages:

Synergistic Efficacy: Targeting multiple pathways can lead to a more potent therapeutic effect.

Reduced Drug Resistance: Hitting multiple targets can make it more difficult for cancer cells or microbes to develop resistance.

Simplified Pharmacokinetics: Administering one hybrid molecule is simpler than a combination therapy of two separate drugs.

Given the known anticancer properties of the 4-aminoquinazoline core, it could be hybridized with other agents, such as PARP inhibitors or kinase inhibitors, to create novel dual-action therapeutics. researchgate.net

Potential in Agricultural Chemical Research

The application of quinazoline derivatives extends beyond human medicine into agricultural science. The development of new pesticides, herbicides, and fungicides is crucial for crop protection and food security. The inherent biological activity of the quinazoline scaffold makes it a promising area for agrochemical research. nih.gov

Quinazolinone derivatives, which are structurally related to this compound, have been synthesized and evaluated for their antimicrobial efficacy. nih.gov Furthermore, hybrid molecules built on the related 4-aminoquinoline (B48711) scaffold have demonstrated notable antifungal activity against clinically important fungi like Candida albicans and Cryptococcus neoformans. nih.gov This antifungal property is directly translatable to agricultural applications, where fungal pathogens are a major cause of crop loss.

The this compound scaffold could serve as a starting point for developing new classes of agricultural fungicides or bactericides. By exploring different substitutions on the quinazoline ring, researchers can optimize for potency against specific plant pathogens while aiming for favorable environmental profiles, such as biodegradability and low toxicity to non-target organisms.

Challenges and Future Perspectives in 7 Methylquinazolin 4 Amine Research

Synthetic Challenges for Complex Derivatives

The future development of 7-Methylquinazolin-4-amine as a therapeutic lead hinges on the ability to generate a diverse library of complex derivatives for structure-activity relationship (SAR) studies. While general methods for quinazoline (B50416) synthesis are well-established, creating complex analogues of this specific scaffold presents several challenges.

A primary hurdle is the regioselective functionalization of the quinazoline core. The synthesis of the initial 7-methylquinazoline (B1628798) backbone often starts from substituted anthranilic acids or 2-aminobenzamides, such as 2-amino-4-methylbenzamide. nih.gov The challenge lies in introducing additional, diverse substituents onto the benzene (B151609) ring without interfering with the existing methyl group or the subsequent cyclization and amination steps.

Further complexity is introduced when modifying the 4-amino group and the 7-methyl position.

4-Amino Group Functionalization: While nucleophilic substitution of a 4-chloroquinazoline (B184009) intermediate is a common strategy, synthesizing derivatives with bulky, chiral, or conformationally constrained side chains at this position can be difficult. nih.govnih.gov Reaction conditions must be carefully optimized to achieve good yields and avoid side reactions.

7-Methyl Group Functionalization: The 7-methyl group itself is a potential point for derivatization to probe interactions with target proteins. However, selectively activating this methyl group for further reactions without affecting other parts of the molecule is a non-trivial synthetic problem that requires innovative chemical strategies.

Overcoming these challenges will require the development of novel, step-economic synthetic routes, potentially utilizing modern catalytic methods or microwave-assisted synthesis to improve efficiency and expand the accessible chemical space. nih.govnih.gov

Unexplored Biological Targets and Pathways

The quinazoline framework is known to interact with a wide array of biological targets, yet the specific target profile of this compound remains largely uninvestigated. The future of research in this area will involve screening the compound and its derivatives against targets that have proven fruitful for other quinazoline analogues.

Potential Unexplored Targets:

Protein Kinases: Quinazoline derivatives are famously potent inhibitors of protein kinases, particularly those in the EGFR and VEGFR families. mdpi.comontosight.ai The 4-anilinoquinazoline (B1210976) scaffold is a key feature of many approved kinase inhibitors. mdpi.com Future work should explore the inhibitory activity of this compound derivatives against a broad panel of kinases implicated in cancer, such as Aurora kinases, and those involved in inflammatory diseases. ontosight.ai

G-Protein Coupled Receptors (GPCRs): Certain quinazolinones have shown activity as allosteric modulators of GPCRs, such as the mGlu7 receptor, which is a target for neuropsychiatric disorders. medchemexpress.com Investigating this compound for activity at various GPCRs could open new therapeutic avenues in neurology and beyond.

ABC Transporters: Multidrug resistance (MDR) in cancer is often caused by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and BCRP. nih.gov Some quinazolinamine derivatives have been identified as potent dual inhibitors of these transporters. nih.gov Assessing the potential of this compound to reverse MDR would be a valuable line of inquiry.

Enzymes in Neurodegeneration: The quinazoline scaffold has been incorporated into multi-target directed ligands for Alzheimer's disease, targeting enzymes like cholinesterases (AChE, BChE) and monoamine oxidases (MAO-A/B). nih.gov The substitution pattern on the quinazoline ring is critical for activity and selectivity, making this compound an interesting candidate for evaluation against these targets. nih.gov

Development of Novel Mechanistic Assays

To move beyond preliminary activity screens and truly understand the therapeutic potential of this compound, the development and application of sophisticated mechanistic assays are essential. Future research must focus on elucidating not just if the compound is active, but how it works at a molecular and cellular level.

Key areas for assay development include:

Target Engagement Assays: It is crucial to confirm that the compound directly interacts with its intended target in a cellular environment. Techniques like cellular thermal shift assays (CETSA) or novel kinase occupancy assays can provide direct evidence of target binding within intact cells. nih.gov

Pathway Analysis: Once a primary target is identified, assays are needed to map the downstream consequences of its modulation. Western blotting can be used to measure changes in the phosphorylation state of downstream proteins, confirming pathway inhibition (e.g., decreased p-AKT for the PI3K pathway).

Phenotypic and Functional Assays: High-content imaging and advanced cell-based assays can provide a deeper understanding of the compound's functional effects. For anticancer applications, this includes wound healing or transwell assays to measure the inhibition of cell migration and detailed cell cycle analysis to identify specific points of cell cycle arrest. orientjchem.org For neurological targets, assays measuring changes in neurotransmitter release or synaptic plasticity would be highly informative.

Opportunities for Collaborative and Interdisciplinary Research

The multifaceted nature of quinazoline chemistry and pharmacology creates rich opportunities for collaborative research to accelerate the development of this compound. Advancing this specific scaffold from a chemical entity to a potential therapeutic candidate will require a concerted effort across multiple scientific disciplines.

Chemistry and Computational Science: Synthetic and medicinal chemists can collaborate with computational modelers to rationally design novel derivatives. Molecular docking studies can predict binding modes and affinities for unexplored targets, helping to prioritize synthetic efforts. ontosight.aimedchemexpress.com

Chemistry and Pharmacology: A fundamental partnership is needed between synthetic chemists who create new molecules and pharmacologists who test them. This iterative cycle of design, synthesis, and testing is the engine of drug discovery. medchemexpress.com

Pharmacology and Cell Biology: Experts in assay development and cell biology are needed to create and run the novel mechanistic assays required to understand how these compounds work. This includes exploring effects on cell signaling, apoptosis, and other complex cellular processes. orientjchem.org

Translational Research: Should a derivative show significant promise, collaborations with experts in pharmacokinetics, toxicology, and ultimately clinical medicine would be necessary. This interdisciplinary approach ensures that research is not only scientifically sound but also directed towards addressing unmet medical needs in areas like oncology, neurology, or infectious diseases. nih.gov

By fostering these interdisciplinary partnerships, the scientific community can effectively navigate the challenges and harness the full potential of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methylquinazolin-4-amine, and how do reaction conditions influence yield?

- Methodological Answer :

-

Traditional Synthesis : Start with 4-chloro-7-methylquinazoline, which undergoes nucleophilic substitution with ammonia or amines. For example, a reaction in DMF with Hunig’s base at room temperature can yield this compound (analogous to methods in ).

-

Electrochemical Synthesis : Utilize an aluminum-carbon electrode system with acetic acid as an electrolyte for oxidative cyclization of 2-aminobenzamide derivatives at room temperature ().

-

Optimization : Key parameters include temperature (room temp vs. microwave-assisted heating), solvent polarity, and catalyst choice (e.g., Pd for cross-coupling reactions) ().

Table 1: Comparison of Synthesis Methods

Method Conditions Yield (%) Key Advantages References Nucleophilic Substitution DMF, Hunig’s base, 25°C 85–99 Scalable, mild conditions Electrochemical Acetic acid, room temp 70–90 Metal-free, energy-efficient

Q. How is this compound characterized, and what analytical techniques validate purity and structure?

- Methodological Answer :

-

Nuclear Magnetic Resonance (NMR) : and NMR spectra confirm substituent positions (e.g., δ 8.99 ppm for quinazoline protons) ().

-

High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 175.0867 for C _{11}N$ _{3}) ( ).

-

Purity Assessment : Use HPLC with trifluoroacetic acid-modified gradients (e.g., 4–100% acetonitrile) and UV detection (>95% purity threshold) ().

Table 2: Representative Characterization Data

Technique Key Signals/Values Purpose References NMR δ 4.97 (d, J=5.53 Hz, 2H) Confirm amine coupling HRMS m/z 362.0957 (M+H)+ Molecular weight HPLC Retention Time 3.050 min (3-min gradient) Purity verification

Advanced Research Questions

Q. How can 3D-QSAR models guide the design of this compound derivatives for enhanced bioactivity?

- Methodological Answer :

- Pharmacophore Mapping : Align derivatives using steric, electrostatic, and hydrophobic fields to identify critical substituents (e.g., morpholinyl groups improve kinase inhibition) ().

- Validation : Use leave-one-out cross-validation (e.g., q > 0.5) and external test sets to ensure model robustness ().

- Case Study : Substitution at the 2-position with morpholinyl groups enhances binding affinity to CDC2-like kinases ().

Q. How should researchers address contradictions in reported biological activity data for this compound analogs?

- Methodological Answer :

- Meta-Analysis : Calculate heterogeneity metrics (e.g., I statistic) to quantify variability across studies. For example, I > 50% indicates significant heterogeneity ( ).

- Assay Harmonization : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent controls (DMSO concentration ≤0.1%) ( ).

- Dose-Response Reevaluation : Use Hill slopes to assess efficacy discrepancies (e.g., EC shifts due to assay sensitivity) ( ).

Q. What strategies optimize the regioselectivity of this compound derivatization?

- Methodological Answer :

- Protecting Groups : Temporarily block reactive sites (e.g., 4-amine with Boc groups) during Suzuki-Miyaura cross-coupling ().

- Catalyst Tuning : Use Pd(PPh) for C–C bond formation at the 6-position ().

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at electron-deficient positions ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.